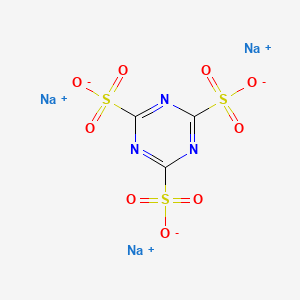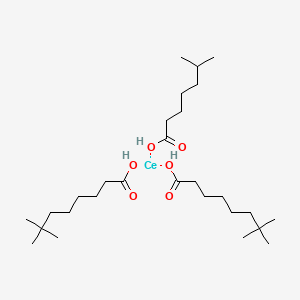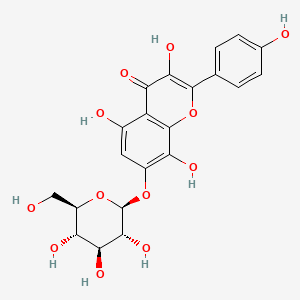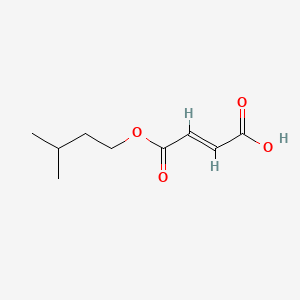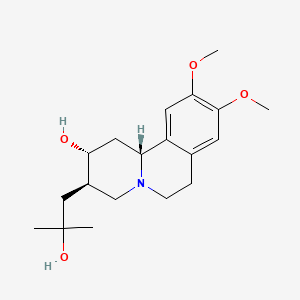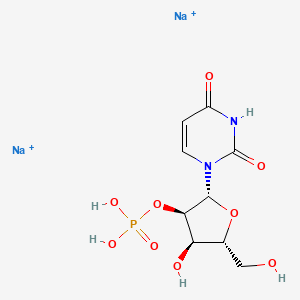
2'-Uridylic acid, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is commonly used in scientific research due to its involvement in RNA synthesis and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2’-Uridylic acid, disodium salt involves several steps. One common method includes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate, which is then converted to its disodium salt form . Another method involves mixing cytidine monophosphate or its sodium salt with sodium nitrite and deionized water, followed by the addition of acid or acid anhydride. The reaction mixture is then crystallized and filtered to obtain the final product .
Industrial Production Methods
Industrial production of 2’-Uridylic acid, disodium salt typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
2’-Uridylic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Reduction: Reduction reactions can convert it to uridine.
Substitution: It can participate in substitution reactions to form different nucleotide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various nucleotide derivatives .
Aplicaciones Científicas De Investigación
2’-Uridylic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a vital role in RNA synthesis and metabolism, making it essential for studying genetic expression and regulation.
Medicine: It is used in the development of antiviral and anticancer drugs due to its involvement in nucleotide metabolism.
Mecanismo De Acción
The mechanism of action of 2’-Uridylic acid, disodium salt involves its conversion to uridine triphosphate (UTP) through phosphorylation. UTP then participates in various biochemical pathways, including RNA synthesis and glycogen synthesis. The compound targets enzymes such as orotidylate decarboxylase and uridine-cytidine kinase, which are involved in its metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine monophosphate (CMP): Similar in structure but contains cytosine instead of uracil.
Adenosine monophosphate (AMP): Contains adenine instead of uracil.
Guanosine monophosphate (GMP): Contains guanine instead of uracil.
Uniqueness
2’-Uridylic acid, disodium salt is unique due to its specific involvement in RNA synthesis and its role as a precursor for other uridine derivatives. Its ability to participate in various biochemical pathways makes it a valuable compound in scientific research .
Propiedades
Número CAS |
42829-43-6 |
|---|---|
Fórmula molecular |
C9H13N2Na2O9P+2 |
Peso molecular |
370.16 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/t4-,6-,7-,8-;;/m1../s1 |
Clave InChI |
ZMQVLPSOJNNFFH-WFIJOQBCSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




